4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a butyl(ethyl)sulfamoyl group and a difluoro-benzothiazolyl moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the difluoro substituents. The benzamide core is then synthesized, and the butyl(ethyl)sulfamoyl group is attached through a sulfonation reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality. Additionally, industrial methods may incorporate continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various substituted benzamide derivatives.
Scientific Research Applications
4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and pathways.
Industry: It can be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The difluoro-benzothiazolyl moiety is particularly important for its binding affinity and specificity, while the sulfonamide group can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide: shares similarities with other sulfonamide and benzothiazole derivatives, such as:
Uniqueness
The unique combination of the butyl(ethyl)sulfamoyl group and the difluoro-benzothiazolyl moiety distinguishes this compound from other similar compounds. This structural arrangement imparts specific chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Chemical Structure
The chemical structure of 4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide can be represented as follows:
- Molecular Formula : C₁₅H₁₈F₂N₂O₂S
- Molecular Weight : 344.38 g/mol
Structural Features
This compound features:
- A benzamide core
- Sulfamoyl group attached to a butyl and ethyl moiety
- Difluorobenzothiazole substituent which may enhance its biological activity.
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effective inhibition against various bacterial strains. The presence of the sulfamoyl group is crucial for this activity, as it mimics para-aminobenzoic acid (PABA), an essential component in bacterial folate synthesis.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
---|---|---|---|
Compound A | E. coli | 15 | |
Compound B | S. aureus | 20 | |
This compound | E. coli | TBD | TBD |
Antitumor Activity
Emerging research suggests that benzothiazole derivatives can exhibit antitumor activities. The mechanism often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.
Case Study: Antitumor Screening
In a preliminary screening of various benzothiazole compounds, those similar to this compound were evaluated against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated notable cytotoxicity with IC50 values in the micromolar range.
Anti-inflammatory Properties
Sulfonamides are also known for their anti-inflammatory effects. The presence of the difluorobenzothiazole moiety may contribute to enhanced anti-inflammatory activity through modulation of inflammatory pathways.
The proposed mechanism involves the inhibition of cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response.
Conclusion and Future Directions
The compound This compound exhibits promising biological activities that warrant further investigation. Future studies should focus on:
- Detailed structure-activity relationship (SAR) studies to optimize its efficacy.
- In vivo studies to assess pharmacokinetics and toxicity profiles.
- Exploration of its potential as a lead compound in drug discovery for antimicrobial and anticancer therapies.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O3S2/c1-3-5-10-25(4-2)30(27,28)15-8-6-13(7-9-15)19(26)24-20-23-18-16(22)11-14(21)12-17(18)29-20/h6-9,11-12H,3-5,10H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLCVZIFUFXMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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